![molecular formula C16H24N2O2 B7592708 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one](/img/structure/B7592708.png)
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as flubromazolam and is a potent psychoactive substance that has gained popularity in the research community due to its unique properties.
Wirkmechanismus
Flubromazolam acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission. This results in an increase in the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension.
Biochemical and Physiological Effects
Flubromazolam has been shown to have a variety of biochemical and physiological effects. It increases the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension. Additionally, it has been found to increase the release of dopamine, a neurotransmitter associated with pleasure and reward. This may contribute to its potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Flubromazolam has several advantages for lab experiments. It has a long half-life, allowing for prolonged effects and reducing the need for frequent dosing. Additionally, it has a high potency, meaning that small doses can produce significant effects. However, flubromazolam also has several limitations. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, it has a high potential for abuse and addiction, making it a risky substance to work with.
Zukünftige Richtungen
There are several future directions for research on flubromazolam. One potential avenue is to investigate its potential therapeutic applications further, particularly in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to understand the mechanisms underlying its potential for abuse and addiction. Finally, there is a need for research on the safety and toxicity of flubromazolam, particularly in the context of long-term use.
Synthesemethoden
Flubromazolam can be synthesized by reacting 2-amino-5-bromo-1,4-dimethylbenzene with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one.
Wissenschaftliche Forschungsanwendungen
Flubromazolam has been studied extensively in the research community due to its unique properties. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, flubromazolam has been found to have muscle relaxant and anticonvulsant properties, further expanding its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-13(3)16(19)18-12(2)10-11-17(4)14-8-6-7-9-15(14)18/h6-9,12-13H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJBOLEXKRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N1C(CCN(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.